molecular formula C9H10BrFO B1522302 1-Bromo-4-fluoro-2-isopropoxybenzene CAS No. 610797-49-4

1-Bromo-4-fluoro-2-isopropoxybenzene

Cat. No. B1522302
M. Wt: 233.08 g/mol
InChI Key: OJWUXVJGCPUWTK-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-isopropoxybenzene is a chemical compound with the empirical formula C9H10BrFO . It has a molecular weight of 233.08 .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-fluoro-2-isopropoxybenzene is 1S/C9H10BrFO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3 . This indicates the presence of bromine (Br), fluorine (F), and an isopropoxy group in the benzene ring.


Physical And Chemical Properties Analysis

1-Bromo-4-fluoro-2-isopropoxybenzene has a molecular weight of 233.08 . The exact physical properties such as boiling point, melting point, and density are not specified in the sources I found .

Scientific Research Applications

Electrochemical Studies

1-Bromo-4-fluoro-2-isopropoxybenzene has been utilized in electrochemical research. For instance, Zhang Qian-y (2014) explored its use as a novel bi-functional electrolyte additive for lithium-ion batteries. The study showed that the additive can form a polymer film at high voltages, providing overcharge protection and enhancing fire retardancy without impacting the batteries' normal cycle performance (Zhang Qian-y, 2014).

Synthesis and Radiochemistry

The compound also plays a role in the synthesis of radiochemical compounds. J. Ermert et al. (2004) investigated different methods for preparing 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in metallo-organic fluorophenyl compounds or Pd-catalyzed coupling. This research highlights its significance in developing novel radiochemical synthesis methods (Ermert, Hocke, Ludwig, Gail, Coenen, 2004).

Photofragment Spectroscopy

In the field of spectroscopy, Xi-Bin Gu et al. (2001) conducted a study on the ultraviolet photodissociation of 1-bromo-4-fluorobenzene. This research provides insights into the effects of fluorine atom substitution on the photodissociation mechanism, expanding our understanding of molecular behavior under UV radiation (Gu, Wang, Huang, Han, He, Lou, 2001).

Polymerization Research

D. Morgan et al. (2010) explored the use of alkoxybenzenes, including isopropoxybenzene derivatives, in end-quenching TiCl4-catalyzed polyisobutylene polymerizations. This study contributes to the understanding of how different alkoxybenzene quenchers can be effectively used in polymerization processes (Morgan, Martínez-Castro, Storey, 2010).

Fluorescent Compound Development

Kumi Sato et al. (2004) synthesized styrylbenzene derivatives, including 1-bromo-4-fluoro-2-isopropoxybenzene analogs, for detecting brain amyloid plaques in Alzheimer's disease. The study indicates the potential of these compounds as fluorescent compounds for labeling amyloid lesions, offering a new avenue for Alzheimer's disease research (Sato, Higuchi, Iwata, Saido, Sasamoto, 2004).

Safety And Hazards

Safety data sheets suggest that contact with skin and eyes should be avoided, and inhalation or ingestion of the compound should be prevented . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

1-bromo-4-fluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUXVJGCPUWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674476
Record name 1-Bromo-4-fluoro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-2-isopropoxybenzene

CAS RN

610797-49-4
Record name 1-Bromo-4-fluoro-2-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610797-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-fluoro-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-fluoro-phenol Compound 4a (3.0 g, 15.7 mmol), 2-iodo-propane Compound 4b (4.0 g, 23.6 mmol), K2CO3 (3.3 g, 23.6 mmol) and DMF (50 mL) were heated and stirred at 80° C. for 8 hrs. The excess DMF was removed under reduced pressure and the white residue was mixed with AcOEt (100 mL), washed with water and dried (Na2SO4). The filtered dry solution was evaporated to provide 1-bromo-4-fluoro-2-isopropoxy-benzene Compound 4c (3.48 g, 95%) as a yellowish oil.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
4a
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3 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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4b
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4 g
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3.3 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Zaja, SJ Connon, AM Dunne, M Rivard… - Tetrahedron, 2003 - Elsevier
… Pd(PPh 3 ) 4 (485 mg, 0.42 mmol) and 1-bromo-4-fluoro-2-isopropoxybenzene (1.9 g, 8.4 mmol) were dissolved in toluene (50 mL) in a nitrogen-filled glovebox. Vinyltributyltin (2.7 mL, …
Number of citations: 207 www.sciencedirect.com

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